molecular formula C10H11ClN4 B8423877 2-tert-Butyl-8-chloro-pyrimido[5,4-d]pyrimidine

2-tert-Butyl-8-chloro-pyrimido[5,4-d]pyrimidine

Cat. No. B8423877
M. Wt: 222.67 g/mol
InChI Key: XWARFFIRLWATGO-UHFFFAOYSA-N
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Patent
US07183270B2

Procedure details

6-tert-Butyl-pyrimido[5,4-d]pyrimidin-4-ol (210 mg, 1.03 mMol) was dissolved in phosphorous oxychloride (10 mL), and the mixture was heated at reflux for 4 hours. The solution was concentrated in-vacuo, then stripped from methylene chloride (3×50 mL) to remove excess phosphorous oxychloride. The residue was stirred for 10 minutes in saturated sodium bicarbonate (50 mL), then extracted with ethyl acetate (3×30 mL). The combined organic phases were washed with water (30 mL), followed by brine (30 mL), dried over sodium sulfate, then concentrated in-vacuo. The residue was purified over silica gel, eluting with 50% ethyl acetate/heptane, to yield 150 mg of a white solid as product. NMR (500 MHz, CDCl3) δ 9.61 (s, 1H), 9.15 (S, 1H), 1.52 (s, 9H).
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[N:6]=[CH:7][C:8]2[N:9]=[CH:10][N:11]=[C:12](O)[C:13]=2[N:14]=1)([CH3:4])([CH3:3])[CH3:2].P(Cl)(Cl)([Cl:18])=O>>[C:1]([C:5]1[N:6]=[CH:7][C:8]2[N:9]=[CH:10][N:11]=[C:12]([Cl:18])[C:13]=2[N:14]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
C(C)(C)(C)C=1N=CC=2N=CN=C(C2N1)O
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The residue was stirred for 10 minutes in saturated sodium bicarbonate (50 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
to remove excess phosphorous oxychloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with water (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified over silica gel
WASH
Type
WASH
Details
eluting with 50% ethyl acetate/heptane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)C=1N=CC2=C(N1)C(=NC=N2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.